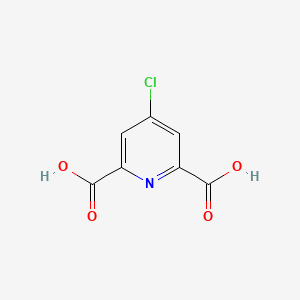

4-Chloropyridine-2,6-dicarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 194835. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloropyridine-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-3-1-4(6(10)11)9-5(2-3)7(12)13/h1-2H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUMNONNHYADBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70307730 | |

| Record name | 4-chloropyridine-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4722-94-5 | |

| Record name | 4722-94-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloropyridine-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2,6-pyridinedicarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Cyano-4-phenylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract: Correcting the Record and Defining the Molecule

This guide provides a comprehensive technical overview of 4-Cyano-4-phenylcyclohexanone, a pivotal intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical agents. It is crucial to begin by clarifying a point of potential confusion regarding its Chemical Abstracts Service (CAS) number. The query for CAS number 4722-94-5 is erroneously associated with the target compound. Authoritative chemical databases definitively assign CAS number 4722-94-5 to 4-Chloropyridine-2,6-dicarboxylic acid [1][2]. The correct and predominantly recognized identifier for 4-Cyano-4-phenylcyclohexanone is CAS number 25115-74-6 [3][4][5][6][7]. This document will proceed using the correct CAS number to ensure scientific accuracy and utility. This molecule, also known by its IUPAC name 4-oxo-1-phenylcyclohexane-1-carbonitrile, is a bifunctional organic compound featuring a ketone and a quaternary nitrile on a cyclohexane ring, a structure that lends itself to significant applications in medicinal chemistry.

Physicochemical and Structural Characteristics

4-Cyano-4-phenylcyclohexanone is a white to off-white crystalline solid at room temperature[8]. Its structural complexity and the presence of polar functional groups dictate its physical properties and solubility profile.

Core Structure and Isomerism

The molecule's backbone is a cyclohexane ring, which typically exists in a chair conformation to minimize steric strain. The presence of two bulky substituents at the C1 and C4 positions influences the conformational equilibrium. The phenyl and cyano groups are situated on a quaternary carbon, preventing epimerization at that center.

Key Physicochemical Properties

The properties of this compound are summarized in the table below, compiled from various chemical supplier and database sources. These values are critical for designing reaction conditions, purification protocols, and formulation studies.

| Property | Value | Source(s) |

| CAS Number | 25115-74-6 | [3][5][6] |

| Molecular Formula | C₁₃H₁₃NO | [3][5][7] |

| Molecular Weight | 199.25 g/mol | [3][5][7] |

| Appearance | White to off-white or pale yellow crystalline powder/solid | [8] |

| Melting Point | 112-118 °C | [9] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, DMSO, and chloroform. | [9][8] |

| XLogP3-AA | 1.6 | [8] |

| Topological Polar Surface Area | 43.1 Ų | [8] |

Synthesis and Reactivity

4-Cyano-4-phenylcyclohexanone is not a naturally occurring molecule; it is produced via synthetic organic chemistry. Its role as a chemical intermediate means its synthesis is a critical step in the production of more complex target molecules[8].

Synthetic Pathway Overview

The synthesis of 4-Cyano-4-phenylcyclohexanone is a classic example of nucleophilic addition to an α,β-unsaturated ketone. A common and efficient method involves the Michael addition of a cyanide source to a precursor like 4-phenylcyclohex-3-en-1-one.

Causality of Experimental Choices:

-

Michael Addition: This reaction is chosen for its efficiency in forming carbon-carbon bonds at the β-position of an α,β-unsaturated carbonyl system. The electron-withdrawing nature of the ketone activates the double bond for nucleophilic attack.

-

Cyanide Source: Potassium cyanide (KCN) is a common and cost-effective source of the nucleophilic cyanide anion. Trimethylsilyl cyanide (TMSCN) can also be used, often under milder conditions.

-

Protonation: The enolate intermediate formed after the Michael addition is thermodynamically stable. A proton source, typically from the solvent or during aqueous workup, is required to quench the enolate and form the final ketone product.

Chemical Reactivity and Functional Group Manipulation

The synthetic utility of 4-Cyano-4-phenylcyclohexanone stems from the reactivity of its two primary functional groups: the ketone and the nitrile.

-

Ketone Group: The carbonyl group can undergo a wide range of reactions. It can be reduced to a hydroxyl group, which can then be used to introduce other functionalities or can be eliminated. It can also serve as a site for Grignard reactions or Wittig reactions to further extend the carbon skeleton.

-

Nitrile Group: The nitrile group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. Alternatively, it can be reduced to a primary amine, providing a key entry point for introducing nitrogen-containing heterocycles[10]. This dual reactivity makes it a valuable building block in combinatorial chemistry and drug discovery.

Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment of 4-Cyano-4-phenylcyclohexanone are achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the carbon skeleton and the electronic environment of the protons and carbons.

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons of the phenyl group, typically in the range of 7.2-7.5 ppm. The aliphatic protons on the cyclohexane ring will appear as complex multiplets further upfield, generally between 1.5 and 3.0 ppm. The exact chemical shifts and coupling patterns depend on their axial or equatorial positions and their proximity to the electron-withdrawing ketone and nitrile groups[11][12].

-

¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon (around 200-210 ppm), the nitrile carbon (around 120 ppm), and the aromatic carbons (125-140 ppm). The quaternary carbon bearing the phenyl and cyano groups will also be identifiable, along with the aliphatic carbons of the cyclohexane ring[11][13].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

| ~3050-3030 | Aromatic C-H | Stretch | Medium-Weak |

| ~2950-2850 | Aliphatic C-H | Stretch | Medium |

| ~2240 | Nitrile (C≡N) | Stretch | Medium, Sharp |

| ~1715 | Ketone (C=O) | Stretch | Strong, Sharp |

| ~1600, ~1495 | Aromatic C=C | Stretch | Medium |

The two most diagnostic peaks are the sharp, strong absorption for the ketone carbonyl stretch around 1715 cm⁻¹ and the medium, sharp peak for the nitrile stretch around 2240 cm⁻¹[14][15]. Their presence is a strong confirmation of the compound's identity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

-

Molecular Ion (M⁺): In electron ionization (EI) mass spectrometry, the molecular ion peak is expected at an m/z (mass-to-charge ratio) of 199, corresponding to the molecular weight of the compound[5][7].

-

Fragmentation Pattern: The fragmentation is dictated by the stability of the resulting carbocations and radicals. Common fragmentation pathways for cyclic ketones involve α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements if an appropriate gamma-hydrogen is available[6][16]. The loss of the phenyl group (m/z 77) or cleavage of the cyclohexane ring are also expected fragmentation pathways[17][18].

Applications in Drug Development and Medicinal Chemistry

The true value of 4-Cyano-4-phenylcyclohexanone lies in its application as a strategic intermediate for the synthesis of pharmacologically active compounds, most notably in the field of analgesics[8].

Precursor to Pethidine (Meperidine) Analogues

A significant application of this molecule is in the synthesis of analogues of pethidine (also known as meperidine), a widely used synthetic opioid analgesic[2][19]. The 4-phenylpiperidine scaffold is a crucial pharmacophore for opioid receptor activity, and 4-Cyano-4-phenylcyclohexanone provides an efficient entry to this core structure.

Protocol Insights:

-

Reductive Amination: The ketone is converted into a secondary amine, forming the piperidine ring in a single step. This is a highly efficient transformation that builds the core heterocyclic scaffold.

-

Nitrile Manipulation: The nitrile group is then hydrolyzed to a carboxylic acid.

-

Esterification: The final step is the esterification of the carboxylic acid to yield the ethyl ester, which is characteristic of pethidine. Modifications at this stage can lead to other active analogues, such as prodines[9].

This synthetic route highlights the strategic importance of 4-Cyano-4-phenylcyclohexanone. Its bifunctional nature allows for the sequential and controlled construction of the complex 4-arylpiperidine core essential for analgesic activity. This makes it a valuable building block for exploring structure-activity relationships (SAR) in the development of new opioid receptor modulators[20][21][22].

Safety, Handling, and Storage

As a laboratory chemical, proper handling and storage of 4-Cyano-4-phenylcyclohexanone are essential to ensure personnel safety and maintain the integrity of the compound.

Hazard Identification and Classification

According to the Globally Harmonized System (GHS), this compound is classified as hazardous.

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (Category 4)[1].

-

Skin Irritation: Causes skin irritation (Category 2)[1].

-

Eye Irritation: Causes serious eye irritation (Category 2)[1].

-

Respiratory Irritation: May cause respiratory irritation[1].

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, to minimize inhalation of dust.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage and Stability

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from sources of ignition and incompatible materials such as strong oxidizing agents and strong bases[1].

-

Stability: The compound is stable under recommended storage conditions[8].

Conclusion

4-Cyano-4-phenylcyclohexanone (CAS 25115-74-6) is a synthetically valuable intermediate whose bifunctional nature provides a robust platform for the construction of complex molecular architectures. Its primary significance lies in its role as a key precursor to the 4-phenylpiperidine scaffold, a cornerstone in the development of opioid analgesics like pethidine and its analogues. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for medicinal chemists and drug development professionals seeking to leverage this versatile building block in the discovery of new therapeutic agents. Adherence to strict safety protocols is mandatory when handling this hazardous compound.

References

- 1. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 3. 69. Synthetic analgesics. Part II. A new synthesis of pethidine and similar compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. CN105349593A - Pethidine hydrochloride preparation method - Google Patents [patents.google.com]

- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. scbt.com [scbt.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. [Synthesis and CNS-activity of spirocyclic pethidine and prodine analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 15. Bot Verification [rasayanjournal.co.in]

- 16. Mass Spectrometry [www2.chemistry.msu.edu]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. benchchem.com [benchchem.com]

- 19. scribd.com [scribd.com]

- 20. New opioid receptor modulators and agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and opioid receptor binding properties of a highly potent 4-hydroxy analogue of naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Chloropyridine-2,6-dicarboxylic acid

Abstract

This technical guide provides a comprehensive overview of 4-Chloropyridine-2,6-dicarboxylic acid, a pivotal heterocyclic building block in modern chemistry. Intended for researchers, scientists, and professionals in drug development and materials science, this document details the compound's structural characteristics, physicochemical properties, and validated synthesis protocols. Furthermore, it explores its chemical reactivity, key applications as a precursor in pharmaceuticals and functional materials, and essential safety and handling procedures. The insights herein are grounded in peer-reviewed literature to ensure technical accuracy and practical utility.

Introduction

This compound, also known as 4-chloro-2,6-dipicolinic acid, is a trifunctional molecule whose strategic importance is rapidly growing. Its structure, featuring a pyridine core substituted with two carboxylic acid groups and a reactive chlorine atom, offers a unique combination of coordination sites and a locus for nucleophilic substitution. This trifecta of functional groups makes it an exceptionally versatile synthon for creating complex molecular architectures.

Pyridine dicarboxylic acid derivatives are foundational in the development of pharmaceuticals, agrochemicals, and advanced materials like metal-organic frameworks (MOFs).[1][2][3] The presence of the chloro-substituent at the 4-position particularly enhances the molecule's utility, allowing for late-stage functionalization and the synthesis of diverse compound libraries. This guide serves as a detailed resource, consolidating critical technical information to facilitate its effective application in research and development.

Physicochemical Properties and Structural Analysis

A thorough understanding of the fundamental properties of this compound is crucial for its effective use in synthesis and material design.

Core Properties

The key identifying and physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 4722-94-5 | [4][5] |

| Molecular Formula | C₇H₄ClNO₄ | [4][6] |

| Molecular Weight | 201.57 g/mol | [5] |

| Appearance | White to yellow crystalline powder | [7] |

| Melting Point | High-melting solid, specific point not consistently reported | [3] |

| Solubility | Low solubility in water; soluble in polar organic solvents like DMSO and DMF. | [3] |

| Storage Temperature | Refrigerator (2-8°C) | [7] |

Structural Elucidation & Spectroscopic Data

Confirmation of the compound's identity and purity relies on standard spectroscopic techniques.

-

¹H NMR Spectroscopy: In a typical analysis using DMSO-d₆ as the solvent, the proton NMR spectrum is expected to be simple and highly characteristic. A single peak is observed for the two equivalent aromatic protons on the pyridine ring. A reported spectrum showed a single peak at 8.24 ppm, confirming the symmetrical nature of the molecule.[5]

-

Elemental Analysis: Theoretical and measured values for elemental composition provide a fundamental confirmation of purity and structure. For a hydrated form (C₇H₄ClNO₄·0.8H₂O), the calculated values are approximately C 38.93%, H 2.71%, N 6.49%, and Cl 16 .42%, which align closely with measured values.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorptions corresponding to the O-H stretching of the carboxylic acids (broad, ~3000 cm⁻¹), the C=O stretching of the carboxyl groups (~1700 cm⁻¹), and various peaks related to the C=C and C=N stretching of the pyridine ring and the C-Cl bond.

Synthesis and Purification

The synthesis of this compound is achievable through several routes. A common and effective laboratory-scale method involves the chlorination of a readily available precursor, 4-Hydroxy-2,6-pyridinedicarboxylic acid (chelidamic acid).

Synthetic Workflow Diagram

The diagram below outlines the key transformation from the starting material to the final purified product.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is adapted from a reported multigram-scale synthesis.[5] The use of phenylphosphonic dichloride as a chlorinating agent is effective for converting the 4-hydroxy group to a chloro group.

Materials:

-

4-Hydroxy-2,6-pyridinedicarboxylic acid (chelidamic acid)

-

Phenylphosphonic dichloride

-

Deionized water

-

Nitrogen gas supply

-

Three-necked round-bottomed flask, reflux condenser, oil bath, magnetic stirrer, filtration apparatus

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottomed flask equipped with a reflux condenser and a nitrogen inlet, add 4-Hydroxy-2,6-pyridinedicarboxylic acid (43.76 g, 0.218 mol) and phenylphosphonic dichloride (122 mL, 0.87 mol).[5]

-

Heating and Reaction: Under a nitrogen atmosphere, heat the suspension in an oil bath to 75°C. The reaction is exothermic and may begin to foam. Control the exotherm by adjusting the heating rate.[5]

-

Completion: Once the initial exothermic reaction subsides, slowly increase the temperature to 130°C and maintain with continuous stirring for 3 hours.[5]

-

Workup - Hydrolysis: After the reaction is complete, cool the mixture to approximately 50°C. Cautiously and slowly pour the reaction mixture into 800 mL of deionized water with vigorous stirring to hydrolyze the excess reagent and precipitate the product.[5]

-

Isolation of Crude Product: Heat the resulting cream-colored suspension to 40-50°C and stir for 1 hour. Allow the mixture to cool slowly to room temperature and continue stirring overnight. Collect the precipitate by filtration.[5]

-

Purification: Wash the crude solid extensively with deionized water. For higher purity, the solid can be dissolved in a large volume of hot deionized water (e.g., 500 mL), stirred at 55°C for 30 minutes, and then isolated again by cooling and filtration (a process akin to diafiltration or recrystallization from water). Dry the purified solid to yield the final product.[5]

Self-Validation: The success of the synthesis should be confirmed by ¹H NMR, which should show a single aromatic peak at ~8.24 ppm in DMSO-d₆, and by elemental analysis.[5]

Chemical Reactivity and Derivatization

The utility of this compound stems from its three distinct functional handles, which can be addressed with high selectivity.

Caption: Key reaction pathways for this compound.

-

Carboxylic Acid Groups (Positions 2 and 6): These groups are the primary sites for forming esters, amides, and acid chlorides. The conversion to the corresponding diacyl chloride using reagents like oxalyl chloride or thionyl chloride creates a highly reactive intermediate for further transformations.[9] These functionalities are also the primary coordination sites for metal ions, making the molecule an excellent ligand for creating metal-organic frameworks (MOFs).[10][11]

-

Chloro Group (Position 4): The electron-withdrawing nature of the adjacent nitrogen atom and carboxyl groups activates the C4 position for nucleophilic aromatic substitution (SₙAr). This allows for the displacement of the chloride by a wide range of nucleophiles, including alkoxides, amines, and thiols, providing a straightforward route to a vast library of 4-substituted pyridine-2,6-dicarboxylic acid derivatives.[9]

-

Pyridine Nitrogen: The nitrogen atom can act as a hydrogen bond acceptor or a coordination site in certain contexts, contributing to the supramolecular chemistry and catalytic activity of its derivatives.[11]

Applications in Research and Development

The unique structural features of this compound make it a valuable component in several high-value research areas.

-

Pharmaceuticals and Medicinal Chemistry: Pyridine carboxylic acid isomers are well-established pharmacophores found in drugs for a wide range of diseases, including cancer, tuberculosis, and diabetes.[2] This scaffold serves as a rigid and geometrically well-defined linker or core structure. The ability to functionalize all three positions allows for precise spatial orientation of pharmacologically active groups, a key strategy in rational drug design.

-

Materials Science and MOFs: As a dicarboxylate linker, this molecule is extensively used in the synthesis of MOFs.[11] The pyridine nitrogen and carboxylate oxygens act as coordination sites for metal ions (like Zn²⁺, Cu²⁺, Nd³⁺), forming 1D, 2D, or 3D porous crystalline structures.[10][12] These materials have significant potential in gas storage, separation, and catalysis. The chloro-substituent offers a unique advantage for post-synthetic modification, where the properties of a pre-formed MOF can be tuned by performing SₙAr reactions on the framework's linkers.

-

Supramolecular Chemistry: The combination of hydrogen bond donating (carboxylic acids) and accepting (pyridine nitrogen, carboxyl oxygens) sites makes it an excellent building block for designing complex supramolecular assemblies and co-crystals through noncovalent interactions.[13]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazard Identification: The compound is classified as harmful if swallowed, and may cause skin and serious eye irritation.[7] It is typically labeled with the GHS07 pictogram.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[4][14]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[15] Avoid generating dust during transfer.[4] Do not eat, drink, or smoke in the handling area.[15]

-

Storage: Keep the container tightly sealed and store in a cool, dry place, such as a refrigerator, protected from moisture.[7][15]

-

Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material using dry cleanup procedures and place it in a sealed, labeled container for disposal.[4] Prevent the substance from entering drains or waterways.[4]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[14][15]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[14]

-

Conclusion

This compound is a high-value, versatile chemical intermediate with significant potential across multiple scientific disciplines. Its trifunctional nature provides a robust platform for the synthesis of complex organic molecules, functional polymers, and advanced porous materials. By understanding its fundamental properties, synthesis, and reactivity as detailed in this guide, researchers can effectively leverage this compound to accelerate innovation in drug discovery, materials science, and beyond.

References

- 1. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. 4-CHLORO-PYRIDINE-2,6-DICARBOXYLIC ACID | 4722-94-5 [chemicalbook.com]

- 6. sincerechemical.com [sincerechemical.com]

- 7. This compound | 4722-94-5 [sigmaaldrich.com]

- 8. 4-Pyridinecarboxylic acid, 2,6-dichloro- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

physical and chemical properties of dimethyl 4-chloropyridine-2,6-dicarboxylate.

An In-depth Technical Guide to Dimethyl 4-chloropyridine-2,6-dicarboxylate

Introduction

Dimethyl 4-chloropyridine-2,6-dicarboxylate is a pivotal heterocyclic compound that serves as a versatile building block in modern organic synthesis. Its rigid pyridine core, substituted with two ester functionalities and a reactive chlorine atom, offers multiple avenues for chemical modification. This unique structural arrangement makes it an intermediate of significant interest for researchers, particularly in the fields of medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and safe handling, tailored for professionals in drug development and chemical research.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of fundamental physical properties are the bedrock of any chemical research. Dimethyl 4-chloropyridine-2,6-dicarboxylate is a white to pale yellow solid under standard conditions. Its key identifiers and properties are summarized below.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | dimethyl 4-chloropyridine-2,6-dicarboxylate[2] |

| CAS Number | 5371-70-0[2][3] |

| Molecular Formula | C₉H₈ClNO₄[2][3] |

| Molecular Weight | 229.62 g/mol [2][3] |

| InChI Key | NFXKYKHKNUFOKB-UHFFFAOYSA-N[2] |

| Canonical SMILES | COC(=O)C1=CC(=CC(=N1)C(=O)OC)Cl[2] |

| Synonyms | Dimethyl 4-chloro-2,6-pyridinedicarboxylate, 4-Chloropyridine-2,6-dicarboxylic acid dimethyl ester[2] |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | Pale yellow or white solid | [4] |

| Melting Point | 168 °C | [4] |

| Boiling Point | 355 °C | [4] |

| Density | 1.347 g/cm³ | [4] |

| Solubility | Slightly soluble in water | [5] |

| Storage Temperature | Room temperature, sealed in dry, dark place | [4] |

| Purity (Typical) | ≥96-98% | [3] |

| Topological Polar Surface Area | 65.49 Ų | [3] |

| LogP | 1.3082 | [3] |

Chemical Reactivity and Derivatization Potential

The synthetic utility of dimethyl 4-chloropyridine-2,6-dicarboxylate stems from its distinct reactive sites. The electron-withdrawing nature of the pyridine nitrogen and the two ester groups significantly influences the reactivity of the ring, particularly the C4 position.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position is activated towards SNAr. This is the primary pathway for introducing a wide range of functional groups, including amines, thiols, and alkoxides, allowing for the creation of diverse molecular libraries. The reaction proceeds readily due to the stabilization of the Meisenheimer intermediate by the ring nitrogen and ester groups.

-

Ester Group Manipulation: The two methyl ester groups at the C2 and C6 positions can be hydrolyzed to the corresponding dicarboxylic acid or converted into amides, hydrazides, or other derivatives through standard ester chemistry. This allows for the attachment of side chains or the formation of polymers and macrocycles.

-

Pyridine Ring Modification: While the ring is electron-deficient, modifications such as N-oxidation can be performed, further altering the electronic properties and reactivity of the molecule.

The following diagram illustrates the key reactive centers of the molecule.

Caption: Key reactive sites on dimethyl 4-chloropyridine-2,6-dicarboxylate.

Synthesis Methodology

The synthesis of dimethyl 4-chloropyridine-2,6-dicarboxylate is often achieved from chelidamic acid (4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid). The process involves a chlorination and esterification sequence. The causality behind this choice is the conversion of the pyridone oxygen to a leaving group, which is then displaced by a chloride ion, followed by the conversion of the carboxylic acids to methyl esters for enhanced stability and solubility in organic solvents.

Experimental Protocol: Synthesis from Chelidamic Acid[9]

This protocol outlines a common lab-scale synthesis.

Step 1: Chlorination of Chelidamic Acid

-

To a stirred solution of chelidamic acid (1 equivalent) in a suitable solvent like chloroform, slowly add phosphorus pentachloride (PCl₅, ~4 equivalents) at 0 °C.

-

After the addition is complete, bring the reaction mixture to reflux and maintain for several hours (e.g., 3 days, reaction progress can be monitored by TLC). The PCl₅ acts as both a chlorinating and dehydrating agent, converting the pyridone to the 4-chloro derivative and the carboxylic acids to acyl chlorides.

-

Once the reaction is complete, cool the mixture to 0 °C.

Step 2: In-situ Esterification

-

Slowly and carefully add methanol dropwise to the cooled reaction mixture. The methanol will react exothermically with the excess PCl₅ and the newly formed acyl chlorides to produce the dimethyl ester. Continue adding methanol until gas evolution ceases.

-

Allow the solution to stir at room temperature for an additional 2 hours to ensure complete esterification.

Step 3: Work-up and Purification

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts.

-

Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH reaches ~7.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the resulting crude solid by column chromatography (e.g., using a cyclohexane/ethyl acetate gradient) to yield the final product as a white solid.[5]

The following diagram provides a visual workflow of the synthesis.

Caption: Workflow for the synthesis of the title compound from chelidamic acid.

Applications in Drug Discovery and Materials Science

The title compound is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate.[6][1] Its rigid pyridine scaffold is a common feature in many bioactive molecules, providing a defined three-dimensional orientation for appended functional groups to interact with biological targets.

-

Scaffold for Drug Candidates: By replacing the chlorine atom and modifying the ester groups, medicinal chemists can rapidly generate a library of compounds for screening. The pyridine core is a well-established pharmacophore in drug design.

-

Building Block for Complex Ligands: The dicarboxylate functionality is ideal for synthesizing pincer-type ligands for coordination chemistry or building blocks for metal-organic frameworks (MOFs).

-

Chemical Probes: Derivatization with fluorescent tags or affinity labels via the C4 position can produce chemical probes for studying biological systems.[7]

Safety, Handling, and Storage

As a laboratory chemical, proper handling is essential. Dimethyl 4-chloropyridine-2,6-dicarboxylate is classified as a hazardous substance.

-

Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] It may also be harmful if swallowed (H302).

-

Precautions: Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[8] All handling should be performed in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[8]

-

Storage: The compound should be stored in a tightly sealed container in a dry, dark, and well-ventilated place at room temperature.[4]

This self-validating protocol—starting with knowledge of the hazards, using appropriate engineering controls (fume hood) and PPE, and ensuring proper storage—mitigates the risks associated with its use.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2,6-Dimethyl 4-chloropyridine-2,6-dicarboxylate | C9H8ClNO4 | CID 237845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. lookchem.com [lookchem.com]

- 5. dimethyl 4-chloropyridine-2,6-dicarboxylate | 5371-70-0 [chemicalbook.com]

- 6. Dimethyl 4-chloropyridine-2,6-dicarboxylate, CAS [[5371-70-0]] | BIOZOL [biozol.de]

- 7. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]

- 8. echemi.com [echemi.com]

Introduction: The Versatility of a Key Synthetic Building Block

An In-depth Technical Guide to the Precursors and Synthesis of 4-chloropyridine-2,6-dicarbonyl chloride

4-chloropyridine-2,6-dicarbonyl chloride is a highly reactive and versatile building block, pivotal in the fields of organometallic, supramolecular, bioorganic, and dendrimer chemistry.[1] Its trifunctional nature—possessing two acyl chloride moieties and a reactive chlorine atom on the pyridine ring—allows for the construction of complex molecular architectures. The synthesis of this compound is a critical process for researchers, and the choice of precursor often dictates the efficiency, scalability, and economic viability of its production. This guide provides an in-depth analysis of the two primary synthetic pathways, offering field-proven insights into the causality behind experimental choices and providing detailed, validated protocols for its preparation.

Overview of Primary Synthetic Strategies

The synthesis of 4-chloropyridine-2,6-dicarbonyl chloride can be approached from two principal precursors, each defining a distinct strategic pathway. The traditional route relies on Chelidamic Acid (4-hydroxypyridine-2,6-dicarboxylic acid), while a more modern, scalable approach begins with the readily available Pyridine-2,6-dicarboxylic Acid .

Caption: High-level overview of the two primary precursor pathways.

Pathway 1: The Chelidamic Acid Route

The synthesis of 4-chloropyridine-2,6-dicarbonyl chloride has historically proceeded via chelidamic acid.[1] While commercially available, its own synthesis can be lengthy, which impacts the overall efficiency of this pathway.[1] This route is conceptually a multi-stage process involving the synthesis of the precursor, chlorination of the C4 position, and subsequent conversion of the carboxylic acids to acyl chlorides.

Precursor Synthesis: Chelidamic Acid (4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid)

Chelidamic acid is most commonly synthesized from chelidonic acid via ammonolysis, a reaction that replaces the oxygen atom in the γ-pyrone ring with nitrogen to form the corresponding γ-pyridone core.[2][3]

This protocol is adapted from established literature methods.[2][4][5]

-

Reaction Setup: In a reaction vessel equipped for cooling and stirring, add the precursor (e.g., 41.8 g, 0.21 mol of chelidonic acid).

-

Ammonolysis: Cool the vessel to 0°C in an ice bath. Slowly add 425 mL of a 30% aqueous ammonia solution dropwise over 1 hour.

-

Reaction: Once the addition is complete, remove the ice bath and allow the resulting suspension to stir at room temperature for 48 hours.

-

Workup: Remove the excess ammonia under reduced pressure. To the residue, add 50 mL of water and a small amount of activated carbon.

-

Decolorization: Reflux the mixture for 15 minutes to decolorize the solution.

-

Precipitation: Filter the mixture while hot. Collect the filtrate and allow it to cool to room temperature. Acidify the filtrate with concentrated hydrochloric acid to a pH of 1. A white solid will precipitate.

-

Isolation: Collect the white solid by filtration, wash it several times with cold water, and dry it under vacuum for 16 hours to yield pure chelidamic acid. This process typically results in a high yield (approx. 98%).[4][5]

Conversion to 4-chloropyridine-2,6-dicarbonyl chloride

The conversion from chelidamic acid to the final product involves two key transformations: replacement of the 4-hydroxyl group with a chlorine atom and the conversion of the two carboxylic acid groups into acyl chlorides. This can be achieved using standard chlorinating agents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃).[6][7] The use of a reagent like thionyl chloride can potentially achieve both transformations in a single step, though it may lead to mixtures of products, including the desired diacyl chloride and other chlorinated species.[6]

Caption: Workflow for the synthesis via the chelidamic acid precursor.

Pathway 2: The Pyridine-2,6-dicarboxylic Acid N-oxide Route

An expedient, scalable, and more economical approach utilizes inexpensive pyridine-2,6-dicarboxylic acid as the starting material.[1] This elegant two-step process, culminating in a high-yield deoxygenative chlorination, is highly advantageous for multigram-scale preparation.[1][6]

Step 1: N-Oxidation of Pyridine-2,6-dicarboxylic Acid

The foundational step is the selective oxidation of the pyridine nitrogen. This is a crucial activation step, rendering the 4-position of the pyridine ring susceptible to subsequent nucleophilic attack by chloride.

Causality: The use of sodium tungstate as a catalyst for the oxidation with hydrogen peroxide is a well-established and efficient method for forming N-oxides. The catalyst facilitates the transfer of oxygen from H₂O₂ to the basic nitrogen atom of the pyridine ring.

This protocol is for a 100-gram scale synthesis.[1]

-

Reaction Setup: To a suspension of pyridine-2,6-dicarboxylic acid (100 g, 598 mmol) in deionized water (600 mL), add sodium tungstate dihydrate (1.18 g, 3.59 mmol, 0.6 mol%).

-

Oxidation: Heat the mixture to 100°C. Add 30% aqueous hydrogen peroxide (122 mL, 1.20 mol) dropwise over 2.5 hours.

-

Reaction: Maintain the mixture at 100°C and stir for an additional 16 hours.

-

Workup: Cool the mixture to room temperature and then further in an ice bath for 2 hours.

-

Isolation: Collect the resulting precipitate by filtration. Wash the solid with cold water (2 x 100 mL) and then with acetone (2 x 100 mL).

-

Drying: Dry the solid under reduced pressure (5 Torr) at 80°C for 15 hours to yield pure 2,6-dicarboxypyridine 1-oxide (yield: 61.7 g, 56%).[1]

Step 2: Deoxygenative Chlorination and Acyl Chloride Formation

This is the key transformation of the entire synthesis. The N-oxide intermediate is subjected to oxalyl chloride in the presence of catalytic N,N-dimethylformamide (DMF). This single, efficient step accomplishes both the chlorination at the 4-position and the conversion of both carboxylic acid groups to acyl chlorides.

Causality: The reaction proceeds via the Vilsmeier reagent, formed in situ from oxalyl chloride and catalytic DMF.[8] This reagent activates the N-oxide, facilitating a deoxygenative chlorination at the C4 position. Simultaneously, oxalyl chloride, a potent chlorinating agent, converts the carboxylic acids to acyl chlorides.[8][9] The reaction is performed at -10°C to control reactivity and prevent side reactions that can occur at ambient temperature.[1]

This protocol is for a 50-gram scale synthesis.[1]

-

Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, suspend 2,6-dicarboxypyridine 1-oxide (50 g, 273 mmol) in anhydrous dichloromethane (546 mL). Cool the suspension to -10°C in a salt/ice bath.

-

Reagent Addition: Add oxalyl chloride (234 mL, 2.73 mol, 10 equiv) slowly over 5 minutes.

-

Catalysis: After stirring for 10 minutes, add one drop (approx. 10 µL) of anhydrous DMF to the suspension.

-

Reaction: Allow the mixture to warm to room temperature gradually over 12 hours, then continue stirring at room temperature for an additional 60 hours.

-

Isolation: Remove the excess oxalyl chloride, solvent, and other volatiles under reduced pressure to afford the crude 4-chloropyridine-2,6-dicarbonyl dichloride. The product is typically pure enough for subsequent use (99% yield).[1]

-

Purification (Optional): If necessary, the product can be further purified by sublimation at 110°C (0.1 Torr).[1]

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Chelidamic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Chelidamic acid | 138-60-3 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Acyl chloride - Wikipedia [en.wikipedia.org]

- 9. chemguide.co.uk [chemguide.co.uk]

Methodological & Application

Application Notes: 4-Chloropyridine-2,6-dicarboxylic Acid in Coordination Chemistry

Abstract

This guide provides an in-depth technical overview of 4-Chloropyridine-2,6-dicarboxylic acid (4-Cl-H₂pdc), a versatile heterocyclic ligand for constructing advanced coordination compounds. We delve into the ligand's synthesis, its coordination behavior, and provide field-proven protocols for the synthesis of metal-organic frameworks (MOFs) and discrete complexes. Key applications in luminescence, catalysis, and magnetism are explored, supported by detailed characterization methodologies. This document is intended for researchers in materials science, coordination chemistry, and drug development seeking to leverage the unique properties of this functionalized ligand.

Introduction: The Versatility of this compound

This compound (also known as 4-chloro-dipicolinic acid) is a robust building block in supramolecular and coordination chemistry.[1] Its structure, featuring a pyridine nitrogen and two carboxylate groups, allows it to act as a tridentate chelating ligand, readily coordinating with a vast array of metal ions.[2] The presence of the chloro-substituent at the 4-position is not merely passive; it modulates the electronic properties of the pyridine ring and offers a potential site for post-synthetic modification, thereby expanding the functional scope of the resulting materials.[3]

This unique combination of a strong chelating backbone and a modifiable functional group makes 4-Cl-H₂pdc an attractive linker for designing materials with tailored properties, including Metal-Organic Frameworks (MOFs), coordination polymers, and discrete molecular complexes. These materials are at the forefront of applications in gas storage, catalysis, sensing, and medicine.[4][5][6]

Ligand Properties at a Glance:

| Property | Value | Reference |

| Chemical Formula | C₇H₄ClNO₄ | [1] |

| Molecular Weight | 201.56 g/mol | [1] |

| CAS Number | 4722-94-5 | [1] |

| Appearance | White to light yellow solid | [7] |

| Coordination Modes | Tridentate (N, O, O), Bridging | [2] |

Synthesis of the Ligand

The synthesis of this compound is a critical first step. While several routes to substituted pyridine dicarboxylic acids exist, a common and effective method involves the chlorination of a hydroxyl precursor.

Protocol 2.1: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of chlorinated pyridine derivatives.[8]

Causality and Experimental Insight: The reaction proceeds via a nucleophilic substitution on the pyridine ring. Phenylphosphonic dichloride is a potent chlorinating and dehydrating agent. The reaction is often exothermic, requiring careful temperature control to prevent runaway reactions and formation of side products. The purification by diafiltration is crucial to remove residual phosphorus-containing reagents, which can interfere with subsequent metal coordination reactions.

Materials:

-

4-Hydroxy-2,6-pyridinedicarboxylic acid (chelidamic acid)

-

Phenylphosphonic dichloride

-

Deionized water

-

Nitrogen gas supply

-

Standard glassware for organic synthesis (three-necked flask, reflux condenser, etc.)

Procedure:

-

Under a nitrogen atmosphere, charge a 500 mL three-necked round-bottom flask with 4-Hydroxy-2,6-pyridinedicarboxylic acid (43.76 g, 0.218 mol) and phenylphosphonic dichloride (122 mL, 0.87 mol).[8]

-

Fit the flask with a reflux condenser protected by a calcium chloride tube.

-

Heat the suspension in an oil bath to 75°C. Be prepared for a vigorous exothermic reaction.

-

Control the exotherm by adjusting the heating rate. A nitrogen stream can be used to manage foaming.[8]

-

Once the initial reaction subsides, slowly increase the temperature to 130°C and maintain with stirring for 3 hours.

-

Cool the reaction mixture and proceed with purification. The crude product can be dissolved in deionized water and purified by diafiltration to yield the pure product.[8]

-

Validation: Confirm product identity and purity using ¹H NMR spectroscopy and elemental analysis. The ¹H NMR in d₆-DMSO should show a single peak around 8.24 ppm.[8]

Synthesis of Coordination Complexes: A Hydrothermal Approach

The self-assembly of 4-Cl-H₂pdc with metal ions under hydrothermal or solvothermal conditions is a highly effective method for producing crystalline coordination polymers and MOFs.[2][9] This technique utilizes elevated temperature and pressure to increase the solubility of reactants and promote the growth of high-quality single crystals.[10] The choice of metal salt, solvent system, pH, and temperature are critical parameters that dictate the final structure and dimensionality of the product.[2][10]

Caption: General workflow for hydrothermal synthesis of coordination polymers.

Protocol 3.1: Hydrothermal Synthesis of a [Zn(4-Cl-pdc)] Coordination Polymer

This generalized protocol is based on common procedures for synthesizing MOFs with similar pyridine-dicarboxylate linkers.[11][12]

Expertise & Rationale: The use of a mixed solvent system like DMF/water can help to solubilize both the organic ligand and the inorganic metal salt. The temperature (120°C) is chosen to be high enough to facilitate crystal growth without decomposing the organic linker. Slow cooling is paramount as it allows for the formation of larger, more ordered crystals suitable for single-crystal X-ray diffraction. Washing with fresh DMF removes any unreacted starting materials adhering to the crystal surfaces.

Materials:

-

This compound (0.05 mmol, 10.1 mg)

-

Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (0.05 mmol, 14.9 mg)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

20 mL Teflon-lined stainless-steel autoclave

Procedure:

-

Dissolve this compound in 5 mL of DMF in a glass vial.

-

Dissolve the Zinc(II) nitrate hexahydrate in 5 mL of deionized water in a separate vial.

-

Combine the two solutions in the Teflon liner of the autoclave and stir briefly.

-

Seal the autoclave and place it in a programmable oven.

-

Heat the autoclave to 120°C over 2 hours and hold at this temperature for 48 hours.

-

Allow the autoclave to cool to room temperature over a period of 24 hours.

-

Collect the resulting crystals by filtration.

-

Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (2 x 5 mL).

-

Dry the product in a vacuum oven at 60°C overnight.

Essential Characterization Protocols

To ensure scientific integrity, the synthesized materials must be thoroughly characterized. A multi-technique approach is necessary to confirm the structure, purity, and properties of the coordination complexes.[13][14]

| Technique | Purpose | Expected Outcome / Key Information |

| Single-Crystal X-ray Diffraction (SCXRD) | Determines the precise 3D atomic arrangement, bond lengths, and angles. | Confirms the coordination environment of the metal, the binding mode of the ligand, and the overall network topology.[14] |

| Powder X-ray Diffraction (PXRD) | Confirms the phase purity of the bulk crystalline material. | The experimental pattern should match the pattern simulated from SCXRD data, indicating a pure, homogeneous product.[15] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups and confirms coordination. | A shift in the carboxylate C=O stretching frequencies (typically ~1650-1550 cm⁻¹) compared to the free ligand indicates coordination to the metal center.[14] |

| Thermogravimetric Analysis (TGA) | Assesses thermal stability and solvent content. | Shows the temperature at which coordinated or guest solvent molecules are lost, followed by the decomposition temperature of the framework.[13] |

| Elemental Analysis (CHN) | Confirms the empirical formula of the complex. | Experimental percentages of C, H, and N should match the calculated values for the proposed formula.[16] |

Applications and Functional Protocols

The incorporation of 4-Cl-H₂pdc into coordination frameworks imparts unique functional properties, opening avenues for diverse applications.

Luminescent Materials

Pyridine-dicarboxylate ligands are excellent "antenna" ligands for sensitizing the luminescence of lanthanide ions, such as Europium(III) and Terbium(III).[17] The organic ligand absorbs UV light efficiently and transfers the energy to the lanthanide ion, which then emits light at its characteristic wavelengths, resulting in sharp, long-lived emission.[18] This "antenna effect" is crucial because lanthanide ions themselves have very low absorption cross-sections.

Caption: The "antenna effect" in a luminescent Europium(III) complex.

Protocol 5.1: Measuring Photoluminescence of a Eu(III) Complex

Objective: To determine the excitation and emission spectra, luminescence lifetime, and quantum yield of a Eu(III) complex synthesized with 4-Cl-H₂pdc.

Materials:

-

Synthesized Eu(III)-(4-Cl-pdc) complex

-

High-purity solvent (e.g., DMSO or DMF) or solid-state sample holder

-

Fluorometer with time-resolved capabilities

Procedure:

-

Sample Preparation: Prepare a dilute solution (~10⁻⁵ M) of the complex in the chosen solvent. For solid-state measurements, finely grind the crystalline sample and place it in a solid-state holder.

-

Excitation Spectrum: Set the emission monochromator to the most intense Eu(III) emission peak (typically the ⁵D₀ → ⁷F₂ transition around 612-615 nm). Scan the excitation wavelength (e.g., from 250 to 450 nm) to find the wavelength(s) that most efficiently produce luminescence.[19]

-

Emission Spectrum: Set the excitation monochromator to the peak wavelength determined in the previous step. Scan the emission monochromator (e.g., from 550 to 720 nm) to record the characteristic line-like emission bands of Eu(III) (⁵D₀ → ⁷Fⱼ, where J = 0, 1, 2, 3, 4).[20]

-

Luminescence Lifetime (τ): Using a pulsed light source (e.g., a xenon flash lamp), excite the sample at the peak excitation wavelength and measure the decay of the emission intensity at the peak emission wavelength over time. Fit the decay curve to an exponential function to determine the lifetime.[18]

-

Quantum Yield (Φ): Measure the quantum yield relative to a known standard (e.g., quinine sulfate) using an integrating sphere accessory on the fluorometer. This provides a measure of the efficiency of the light emission process.

Heterogeneous Catalysis

The porous nature and exposed metal centers within MOFs make them excellent candidates for heterogeneous catalysts.[21] They offer high surface area and shape/size selectivity, and their insolubility allows for easy recovery and recycling.[22] Coordination polymers based on pyridine-dicarboxylates have shown promise in reactions like Knoevenagel condensations and cyanosilylations.[22][23]

Protocol 5.2: Knoevenagel Condensation using a Co(II)-(4-Cl-pdc) MOF

Objective: To evaluate the catalytic activity of a synthesized cobalt-based MOF for the condensation of benzaldehyde and malononitrile.

Materials:

-

Co(II)-(4-Cl-pdc) MOF (catalyst, e.g., 5 mol%)

-

Benzaldehyde (substrate)

-

Malononitrile (substrate)

-

Ethanol (solvent)

-

Reaction vessel with magnetic stirrer and reflux condenser

Procedure:

-

Activate the catalyst by heating under vacuum to remove guest solvent molecules from the pores.

-

In a round-bottom flask, add the activated Co(II)-(4-Cl-pdc) MOF, benzaldehyde (1 mmol), malononitrile (1.1 mmol), and ethanol (10 mL).

-

Heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Separate the catalyst by filtration or centrifugation. Wash the recovered catalyst with ethanol and dry it for reuse in subsequent cycles.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude product. Purify the product by recrystallization or column chromatography.

-

Validation: Analyze the product by ¹H NMR and ¹³C NMR to confirm its identity (2-benzylidenemalononitrile) and purity. Evaluate catalyst recyclability by running multiple reaction cycles with the recovered catalyst.[22]

Magnetic Materials

When 4-Cl-H₂pdc is coordinated to paramagnetic transition metal ions (e.g., Mn(II), Co(II), Ni(II), Cu(II)), the resulting materials can exhibit interesting magnetic properties. The ligand acts as a superexchange pathway, mediating magnetic interactions between the metal centers, which can lead to ferromagnetic or antiferromagnetic coupling.[24]

Characterization and Data Interpretation: The magnetic properties are typically investigated using a Superconducting Quantum Interference Device (SQUID) magnetometer. The temperature dependence of the magnetic susceptibility (χ) is measured. The data is often presented as a plot of χT versus T.

-

Paramagnetism: For isolated magnetic centers with no interaction, χT is constant with temperature.

-

Antiferromagnetic Coupling: If neighboring metal ions couple with their spins anti-parallel, χT will decrease as the temperature is lowered.[16]

-

Ferromagnetic Coupling: If neighboring spins align parallel, χT will increase as the temperature is lowered.

Expected Spin-Only Magnetic Moments for High-Spin Complexes:

| Metal Ion | d-electrons | Unpaired e⁻ (n) | µ_so = √[n(n+2)] (B.M.) |

| Mn(II) | d⁵ | 5 | 5.92 |

| Fe(II) | d⁶ | 4 | 4.90 |

| Co(II) | d⁷ | 3 | 3.87 |

| Ni(II) | d⁸ | 2 | 2.83 |

| Cu(II) | d⁹ | 1 | 1.73 |

Note: Experimental values can deviate from spin-only (µ_so) values due to orbital contributions.

Conclusion and Future Outlook

This compound stands out as a highly adaptable and functional ligand in coordination chemistry. Its ability to form stable, crystalline frameworks with a wide range of metal ions provides a robust platform for developing advanced materials. The protocols and insights provided herein demonstrate its utility in creating materials with significant potential in luminescence, catalysis, and magnetism.

Future research can be directed towards:

-

Post-Synthetic Modification: Utilizing the reactive chloro-group for covalent modification to introduce new functionalities.

-

Drug Delivery Systems: Exploring the porosity and biocompatibility of MOFs derived from this ligand for the encapsulation and controlled release of therapeutics.[25][26][27]

-

Multifunctional Materials: Designing frameworks that combine multiple properties, such as luminescent sensors or magnetic catalysts.

The continued exploration of this versatile ligand promises to yield novel materials that can address key challenges in science and technology.

References

- 1. jk-sci.com [jk-sci.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Functionalization in the Applications of Carbon Materials: An Overview | MDPI [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. chemimpex.com [chemimpex.com]

- 8. 4-CHLORO-PYRIDINE-2,6-DICARBOXYLIC ACID | 4722-94-5 [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by 5-aminoisophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods | springerprofessional.de [springerprofessional.de]

- 14. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A new route for preparing coordination polymers from hydrothermal reactions involving in situ ligand synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dipicolinic Acid-Tb3+/Eu3+ Lanthanide Fluorescence Sensor Array for Rapid and Visual Discrimination of Botanical Origin of Honey - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. New Coumarin Dipicolinate Europium Complexes with a Rich Chemical Speciation and Tunable Luminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. drpress.org [drpress.org]

- 27. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Metal-Organic Frameworks with Pyridine-2,6-dicarboxylate: An Application Note and In-depth Protocol

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview and detailed protocols for the synthesis of Metal-Organic Frameworks (MOFs) using pyridine-2,6-dicarboxylate (PDC) as a primary organic linker. This document emphasizes the underlying scientific principles that govern the formation of these versatile materials and offers practical, field-proven methodologies for their successful synthesis and characterization.

Introduction: The Versatility of Pyridine-2,6-dicarboxylate in MOF Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands.[1] Their modular nature allows for the rational design of materials with tunable pore sizes, high surface areas, and tailored chemical functionalities, making them prime candidates for applications in gas storage and separation, catalysis, sensing, and drug delivery.[1]

Pyridine-2,6-dicarboxylic acid (H₂PDC), also known as dipicolinic acid, is a particularly valuable organic linker in MOF synthesis.[1] Its rigid structure, featuring a central pyridine ring flanked by two carboxylate groups, provides well-defined coordination sites.[1] The presence of both a nitrogen atom within the pyridine ring and oxygen atoms in the carboxylate groups allows for multiple modes of coordination with a wide array of metal ions.[1] This versatility enables the formation of diverse network structures, ranging from one-dimensional (1D) chains to two-dimensional (2D) layers and complex three-dimensional (3D) frameworks.[1]

The final topology and properties of a PDC-based MOF are critically influenced by several factors, including the choice of metal ion, the solvent system, reaction temperature and time, and the use of auxiliary ligands or "spacers".[1] This guide will delve into the practical aspects of controlling these parameters to achieve desired structural outcomes.

Core Principles of Synthesis: A Self-Validating Approach

The synthesis of PDC-based MOFs is fundamentally a crystallization process driven by the coordination of the PDC linker to metal ions. The most common methods employed are solvothermal and hydrothermal synthesis. These techniques involve heating the reaction mixture in a sealed vessel (e.g., a Teflon-lined autoclave) to temperatures above the boiling point of the solvent. The elevated temperature and pressure facilitate the dissolution of precursors and promote the growth of high-quality crystals.

The choice of synthesis parameters is not arbitrary; it is a deliberate process to control the kinetics and thermodynamics of the MOF-forming reaction. For instance, the pH of the reaction mixture is a critical variable. A pH that is too low will lead to the protonation of the pyridine nitrogen and carboxylate groups, inhibiting their coordination to the metal center. Conversely, a pH that is too high can cause the rapid precipitation of metal hydroxides or the formation of poorly crystalline material.

The selection of the solvent is equally important. Solvents not only dissolve the reactants but can also act as templates, influencing the final structure of the MOF. The polarity, boiling point, and coordinating ability of the solvent all play a role in the nucleation and growth of the MOF crystals.

Auxiliary ligands, often N-heterocyclic compounds like 4,4'-bipyridine, can be introduced to "space out" the metal centers and create frameworks with higher dimensionality and porosity.[2] The geometry and length of these spacers are key determinants of the resulting network topology.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of PDC-based MOFs with various metal ions. It is crucial to note that minor variations in reaction conditions can lead to different outcomes, and optimization may be necessary for specific applications.

Protocol 1: Hydrothermal Synthesis of a Copper-PDC MOF

This protocol is adapted from the synthesis of a 2D Cu-PDC network and illustrates the use of an auxiliary ligand to build a higher-dimensional framework.

Materials:

-

Copper(II) nitrate hexahydrate (Cu(NO₃)₂·6H₂O)

-

Pyridine-2,6-dicarboxylic acid (H₂PDC)

-

4,4'-Bipyridine (4,4'-bipy)

-

Deionized water

Procedure:

-

In a 20 mL glass vial, dissolve 0.1 mmol of Cu(NO₃)₂·6H₂O in 5 mL of deionized water.

-

In a separate vial, dissolve 0.1 mmol of H₂PDC and 0.1 mmol of 4,4'-bipyridine in 5 mL of deionized water. Gentle heating may be required to fully dissolve the ligands.

-

Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and place it in a programmable oven.

-

Heat the autoclave to 140 °C for 48 hours.

-

After the reaction is complete, allow the autoclave to cool slowly to room temperature.

-

Collect the blue crystals by filtration, wash them with deionized water and then with ethanol, and dry them in air.

Causality of Experimental Choices:

-

Hydrothermal Method: The use of water as a solvent and elevated temperatures promotes the dissolution of the reactants and facilitates the formation of a crystalline product.

-

4,4'-Bipyridine as a Spacer: The linear and rigid nature of 4,4'-bipyridine allows it to bridge copper centers, extending the structure into a 2D network. Without this spacer, a lower-dimensional (1D) chain-like structure is more likely to form.

-

Temperature and Time: The selected temperature and reaction time are crucial for achieving a well-ordered crystalline material. Insufficient heating may result in an amorphous product, while excessive temperatures could lead to the decomposition of the organic linkers.

Protocol 2: Solvothermal Synthesis of a Zinc-PDC MOF

This protocol describes the synthesis of a 1D zigzag chain Zn-PDC MOF, highlighting the influence of the solvent system.

Materials:

-

Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

Pyridine-2,6-dicarboxylic acid (H₂PDC)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

Procedure:

-

Dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF in a 20 mL glass vial.

-

Dissolve 0.1 mmol of H₂PDC in 5 mL of ethanol in a separate vial.

-

Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to 120 °C for 72 hours.

-

Allow the autoclave to cool to room temperature.

-

Collect the colorless crystals by filtration, wash with DMF and then ethanol, and dry under vacuum.

Causality of Experimental Choices:

-

Solvothermal Method with Mixed Solvents: The use of a DMF/ethanol solvent system influences the solubility of the reactants and can affect the coordination environment of the zinc ions, leading to the formation of the 1D zigzag chain structure.

-

Absence of Auxiliary Ligand: In this case, the PDC linker itself is responsible for bridging the zinc centers. The coordination preference of the zinc ion and the geometry of the PDC ligand dictate the formation of the 1D chain.

Protocol 3: Synthesis of a Lanthanide-PDC MOF

This protocol provides a general method for the synthesis of a 3D microporous neodymium-PDC MOF. Lanthanide MOFs are of particular interest due to their unique luminescent and magnetic properties.[3]

Materials:

-

Neodymium(III) nitrate hexahydrate (Nd(NO₃)₃·6H₂O)

-

Pyridine-2,6-dicarboxylic acid (H₂PDC)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

Procedure:

-

In a 20 mL glass vial, dissolve 0.1 mmol of Nd(NO₃)₃·6H₂O in a mixture of 5 mL of DMF and 1 mL of deionized water.

-

Add 0.15 mmol of H₂PDC to the solution and stir until it is fully dissolved.

-

Transfer the solution to a 20 mL Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to 160 °C for 72 hours.

-

After cooling to room temperature, collect the light-pink crystals by filtration.

-

Wash the product with DMF and then with methanol, and dry in an oven at 80 °C.

Causality of Experimental Choices:

-

Higher Temperature: Lanthanide ions often require higher reaction temperatures to form well-defined crystalline MOFs due to their higher coordination numbers and different coordination kinetics compared to transition metals.

-

Stoichiometry: The metal-to-ligand ratio is a critical parameter in MOF synthesis. In this protocol, a slight excess of the ligand is used to ensure the complete coordination of the neodymium ions and to promote the formation of the desired 3D framework.

-

DMF/Water Solvent System: The presence of water can play a role in the formation of the secondary building units (SBUs) of the MOF, which are the fundamental building blocks of the framework.

Characterization of PDC-based MOFs

A thorough characterization of the synthesized materials is essential to confirm their structure, purity, and properties. The following techniques are commonly employed:

-

Powder X-ray Diffraction (PXRD): This is the primary technique used to confirm the crystallinity and phase purity of the synthesized MOF. The experimental PXRD pattern should match the simulated pattern from single-crystal X-ray diffraction data if the structure is known.

-

Single-Crystal X-ray Diffraction (SCXRD): This technique provides the definitive atomic-level structure of the MOF, including bond lengths, bond angles, and the overall network topology.

-

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes. It can also provide information about the presence of solvent molecules within the pores.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the coordination of the PDC linker to the metal ions. The characteristic vibrational bands of the carboxylate groups will shift upon coordination.

-

Brunauer-Emmett-Teller (BET) Analysis: This technique is used to measure the specific surface area and pore volume of the MOF, which are crucial parameters for applications such as gas storage and catalysis.

Data Presentation

| MOF System | Metal Ion | Auxiliary Ligand | Synthesis Method | Dimensionality | Key Properties |

| Cu-PDC | Cu(II) | 4,4'-Bipyridine | Hydrothermal | 2D | Potential for gas adsorption and catalysis |

| Zn-PDC | Zn(II) | None | Solvothermal | 1D | Zigzag chain structure |

| Nd-PDC | Nd(III) | None | Solvothermal | 3D | Microporous with potential luminescent properties |

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of PDC-based MOFs.

Caption: Generalized workflow for the synthesis and characterization of PDC-based MOFs.

Logical Relationships in MOF Synthesis

The choice of synthetic parameters is interconnected and dictates the final product. The following diagram illustrates these relationships.

Caption: Interdependencies of synthetic parameters and resulting MOF properties.

Conclusion

The synthesis of metal-organic frameworks using pyridine-2,6-dicarboxylate offers a rich field of study with the potential for creating a vast array of materials with tailored properties. By carefully controlling the synthetic conditions, researchers can direct the self-assembly process to yield MOFs with specific dimensionalities, topologies, and functionalities. The protocols and principles outlined in this guide provide a solid foundation for the successful synthesis and exploration of these promising materials for a wide range of applications.

References

- 1. nbinno.com [nbinno.com]

- 2. An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00271G [pubs.rsc.org]

analytical techniques for characterizing pyridine-2,6-dicarboxylic acid complexes.

An Application Guide to the Analytical Characterization of Pyridine-2,6-dicarboxylic Acid Complexes

Prepared by: Gemini, Senior Application Scientist

Abstract